![molecular formula C4H6Cl2N2O B13804647 3,4-Dichloro-1-nitrosopyrrolidine CAS No. 59863-59-1](/img/structure/B13804647.png)
3,4-Dichloro-1-nitrosopyrrolidine
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Overview
Description
3,4-Dichloro-1-nitrosopyrrolidine is a chemical compound with the molecular formula C4H6Cl2N2O. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound is of interest in various fields due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-nitrosopyrrolidine typically involves the nitrosation of 3,4-dichloropyrrolidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-nitrosopyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
Carcinogenic Studies
3,4-Dichloro-1-nitrosopyrrolidine has been extensively studied for its carcinogenic effects in laboratory settings. Research indicates that this compound induces tumors in various animal models. For instance, a study reported that it induced esophageal tumors in 13 out of 14 tested animals and olfactory carcinomas in 4 cases . These findings underscore its potential as a significant carcinogen.
Case Study: Tumor Induction in Rodents
- Study Design : In a controlled study, rodents were administered varying doses of this compound.
- Findings : The results demonstrated a dose-dependent relationship with tumor induction, highlighting the compound's potency as a carcinogen. Similar studies have shown that nitrosamines can lead to tumors in multiple organ systems, including the liver and lungs .
Mechanistic Studies on Carcinogenesis
Research has delved into the biochemical mechanisms through which this compound exerts its carcinogenic effects. It is metabolically activated to form DNA-damaging metabolites that can result in mutations and subsequent tumor formation .
Mechanism Overview
- Activation : The compound undergoes metabolic conversion to generate reactive species.
- DNA Interaction : These metabolites can form adducts with DNA, leading to mutagenic changes that promote cancer development .
Environmental and Food Safety Implications
The presence of nitrosamines like this compound in food products has raised concerns regarding food safety and public health. Analytical methods have been developed to detect these compounds in food matrices, emphasizing their relevance in environmental toxicology .
Detection Methods
- Analytical Techniques : Gas chromatography and mass spectrometry are commonly employed for the detection of nitrosamines in food products.
- Regulatory Standards : Establishing acceptable limits for nitrosamines in consumables is critical for public health safety.
Research Methodologies
The methodologies used to study this compound include:
- In Vivo Studies : Animal models are utilized to observe the long-term effects of exposure to the compound.
- In Vitro Studies : Cell cultures are employed to assess cytotoxicity and mutagenicity.
Data Summary
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-nitrosopyrrolidine involves its interaction with biological molecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular components is mediated through its nitroso group, which can undergo metabolic activation to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosopyrrolidine: Similar in structure but lacks the chlorine atoms.
N-Nitrosopiperidine: Contains a six-membered ring instead of a five-membered ring.
N-Nitrosodimethylamine: A simpler structure with two methyl groups attached to the nitrogen atom
Uniqueness
3,4-Dichloro-1-nitrosopyrrolidine is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. The chlorinated structure can lead to different metabolic pathways and interactions compared to non-chlorinated nitrosamines .
Biological Activity
3,4-Dichloro-1-nitrosopyrrolidine is a nitrosamine compound with significant biological activity, particularly in the context of its potential carcinogenic properties. This article explores its biological interactions, mechanisms of action, and implications for human health, supported by relevant research findings and case studies.
This compound (C4H6Cl2N2O) is characterized by its nitroso group, which plays a crucial role in its biological activity. The compound can form adducts with DNA, leading to mutations that may contribute to carcinogenesis. The interaction with biological molecules is primarily mediated through metabolic activation, where the nitroso group generates reactive intermediates that can damage cellular components .
Key Reactions Involved
- Formation of DNA Adducts : The nitroso group can react with nucleophilic sites on DNA, resulting in modifications that potentially lead to replication errors.
- Oxidation and Reduction : this compound can undergo oxidation to yield various nitroso derivatives and reduction to form amines, which may exhibit different biological activities .
Biological Activity and Toxicity
The biological activity of this compound extends beyond mutagenicity. Studies have indicated its involvement in several adverse health effects:
- Carcinogenic Potential : As a nitrosamine, it is classified as a potential carcinogen. Research has shown that exposure to nitrosamines is linked to an increased risk of cancers, particularly in the respiratory tract .
- Acute and Chronic Toxicity : Acute exposure can lead to immediate health effects, while chronic exposure may result in long-term health risks including organ damage and increased cancer risk .
Case Study: Nitrosamine Exposure in Humans
A notable case study highlighted the effects of nitrosamine exposure from dietary sources and tobacco smoke. Epidemiological studies demonstrated a correlation between high levels of nitrosamines and increased incidences of specific cancers, particularly in populations with high consumption of processed meats or tobacco products .
Research Findings
- Cytochrome P450 Enzymes : The metabolism of this compound is significantly influenced by cytochrome P450 enzymes. These enzymes facilitate the bioactivation process that converts the compound into more reactive forms capable of interacting with DNA .
- In Vitro Studies : Laboratory studies have shown that cells exposed to this compound exhibit increased levels of DNA damage compared to unexposed controls. This underscores the compound's potent mutagenic properties .
Summary of Biological Activities
Activity | Description |
---|---|
Carcinogenicity | Potential to induce tumors through DNA adduct formation |
Mutagenicity | Ability to cause mutations in genetic material |
Toxicity | Acute toxicity leading to immediate health effects; chronic toxicity linked to long-term health risks |
Metabolic Activation | Interaction with cytochrome P450 enzymes enhances reactivity |
Properties
CAS No. |
59863-59-1 |
---|---|
Molecular Formula |
C4H6Cl2N2O |
Molecular Weight |
169.01 g/mol |
IUPAC Name |
3,4-dichloro-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Cl2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
InChI Key |
NXUCOCMJAHWYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1N=O)Cl)Cl |
Origin of Product |
United States |
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